molecular formula C6H5NO5 B3283030 4-Nitropyrogallol CAS No. 76088-63-6

4-Nitropyrogallol

Cat. No. B3283030
CAS RN: 76088-63-6
M. Wt: 171.11 g/mol
InChI Key: FPYOMUFYEZASGS-UHFFFAOYSA-N
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Description

4-Nitropyrogallol (4-NPG) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitrophenol derivative of pyrogallol and is commonly used as a reagent in organic synthesis. 4-NPG is known for its ability to undergo a variety of chemical reactions, making it a versatile compound in various fields of research.

Scientific Research Applications

Chemical Synthesis

  • Preparation of Derivatives : 4-Nitropyrogallol serves as a precursor for various chemical compounds. Kampouris (1971) studied the mononitration of pyrogallol and its derivatives, leading to the production of 4-nitropyrogallol and its various forms like methyl ethers, acetates, and benzenesulphonates, highlighting its role in organic synthesis (Kampouris, 1971).

Environmental Impact and Treatment

  • Effects on Methanogenic Systems : A study by Podeh, Bhattacharya, and Qu (1995) explored the impact of nitrophenols, including 4-nitropyrogallol, on acetate-utilizing methanogenic systems. This research contributes to understanding the environmental implications of nitrophenols in anaerobic systems (Podeh, Bhattacharya & Qu, 1995).

Material Science

  • Catalysis and Nanomaterials : Research by Gupta et al. (2014) on Fe@Au core-shell nanoparticles anchored on graphene oxide demonstrated the use of 4-nitropyrogallol in the catalytic reduction of nitrophenol compounds. This showcases its application in the development of advanced nanocatalysts and material science (Gupta et al., 2014).

Water Treatment and Pollution Control

  • Removal of Toxic Compounds : Mahmoud et al. (2016) investigated the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the binding and removal of nitro compounds including 4-nitropyrogallol from water. This study contributes to environmental pollution control and water treatment technologies (Mahmoud et al., 2016).

Biochemical Analysis

  • Analytical Techniques : Almási, Fischer, and Perjési (2006) developed an HPLC method for quantifying 4-nitropyrogallol and its conjugates, emphasizing its use in analytical biochemistry and drug metabolism studies (Almási, Fischer & Perjési, 2006).

Biochemical Processes

  • Inhibition Studies : A study by Reinke and Moyer (1985) used 4-nitropyrogallol to investigate the inhibition of brain cyclooxygenase activity and its antipyretic action, contributing to understanding biochemical pathways and drug mechanisms (Reinke & Moyer, 1985).

Environmental Biodegradation

  • Biodegradation in Reactors : Tomei and Annesini (2005) researched the biodegradation of 4-nitropyrogallol in a sequencing batch reactor, providing insights into the environmental remediation and wastewater treatment processes (Tomei & Annesini, 2005).

properties

IUPAC Name

4-nitrobenzene-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYOMUFYEZASGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitropyrogallol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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